![molecular formula C4H8NO3S- B1238113 4-(Dioxo-lambda(6)-sulfanyl)morpholine](/img/structure/B1238113.png)
4-(Dioxo-lambda(6)-sulfanyl)morpholine
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Overview
Description
4-(dioxo-lambda(6)-sulfanyl)morpholine is a member of morpholines.
Scientific Research Applications
Antimicrobial Applications
4-(Phenylsulfonyl) morpholine, a compound related to 4-(Dioxo-lambda(6)-sulfanyl)morpholine, has demonstrated antimicrobial properties and modulating activity against standard and multi-resistant strains of bacteria and fungi. It's notably effective in combination with amikacin against P. aeruginosa, significantly reducing the minimum inhibitory concentration (MIC) (Oliveira et al., 2015).
Electrochemical Sensing Applications
The microwave-assisted macrocyclization reaction of a compound containing the morpholine group has led to novel iron(II) sulfanyl porphyrazine, characterized for its electrochemical properties. The synthesized material showed potential as an electrocatalyst for organic compounds, including bioactive components, and could be used in the design of electrochemical sensors and biosensors (Koczorowski et al., 2019).
Applications in Chemical Transformations
The sulfanyl-substituted bicyclic dioxetanes, related to the chemical family of 4-(Dioxo-lambda(6)-sulfanyl)morpholine, have shown potential in base-induced chemiluminescence. These compounds demonstrate stability at room temperature and produce light under certain conditions, indicating potential applications in analytical chemistry and possibly in imaging technologies (Watanabe et al., 2010).
Synthetic Applications in Pharmaceuticals
Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a compound structurally similar to 4-(Dioxo-lambda(6)-sulfanyl)morpholine, have been synthesized for biological interest, particularly in antimicrobial activities. The derivatives showed good to potent antimicrobial activity, with sulfonamide derivatives exhibiting more potent antifungal properties compared to carbamate derivatives (Janakiramudu et al., 2017).
Applications in Medicinal Chemistry
A variety of medicinal chemistry applications have been identified, including the use of morpholine derivatives in the synthesis of various pharmacologically active compounds. These studies showcase the versatile nature of morpholine-based compounds in drug development and their potential in addressing a range of biological targets (Kravchenko et al., 2005; Kravchenko et al., 2006; Nowak et al., 2015; Ibiş et al., 2010; Thiruvalluvar et al., 2007; Piskorz et al., 2017; Pernak et al., 2011; Egorov et al., 2019; Munteanu & Apetrei, 2021; Supuran et al., 2013; Taouss et al., 2013).
properties
Product Name |
4-(Dioxo-lambda(6)-sulfanyl)morpholine |
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Molecular Formula |
C4H8NO3S- |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
morpholine-4-sulfinate |
InChI |
InChI=1S/C4H9NO3S/c6-9(7)5-1-3-8-4-2-5/h1-4H2,(H,6,7)/p-1 |
InChI Key |
GGPXNAKFKYDIHA-UHFFFAOYSA-M |
SMILES |
C1COCCN1S(=O)[O-] |
Canonical SMILES |
C1COCCN1S(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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